molecular formula C15H19NO B11875604 3-Ethyl-8-methoxy-2-propylquinoline CAS No. 80609-91-2

3-Ethyl-8-methoxy-2-propylquinoline

Cat. No.: B11875604
CAS No.: 80609-91-2
M. Wt: 229.32 g/mol
InChI Key: RBEVCYVDINBJIB-UHFFFAOYSA-N
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Description

3-Ethyl-8-methoxy-2-propylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C15H19NO, features a quinoline core substituted with ethyl, methoxy, and propyl groups at positions 3, 8, and 2, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8-methoxy-2-propylquinoline can be achieved through various methods, including:

    Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Skraup Synthesis: This method uses glycerol, aniline, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

    Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used. Microwave irradiation and ionic liquid-mediated reactions are also gaining popularity due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-Ethyl-8-methoxy-2-propylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-8-methoxy-2-propylquinoline involves its interaction with various molecular targets:

    Molecular Targets: It targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    2-Substituted Quinolines: Exhibit diverse biological activities

Uniqueness: 3-Ethyl-8-methoxy-2-propylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

80609-91-2

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3-ethyl-8-methoxy-2-propylquinoline

InChI

InChI=1S/C15H19NO/c1-4-7-13-11(5-2)10-12-8-6-9-14(17-3)15(12)16-13/h6,8-10H,4-5,7H2,1-3H3

InChI Key

RBEVCYVDINBJIB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C2C=CC=C(C2=N1)OC)CC

Origin of Product

United States

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